molecular formula C16H15N3O2 B2516909 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-98-5

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2516909
CAS No.: 1354704-98-5
M. Wt: 281.315
InChI Key: LCLCSSNYGSDURM-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a carboxylic acid group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,5-dimethylbenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable pyridine derivative in the presence of a catalyst to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target. Studies have shown that compounds with similar structures can act as kinase inhibitors, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethylphenyl group and carboxylic acid functionality make it versatile for various chemical transformations and applications in different fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-4-5-10(2)12(8-9)11-6-7-17-15-13(11)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLCSSNYGSDURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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